1,2(R)-Dioleyloxy-3-dimethylamino-propane
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Overview
Description
1,2®-Dioleyloxy-3-dimethylamino-propane: is a synthetic compound known for its unique chemical structure and properties. It is primarily used in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its two oleyl groups attached to a propane backbone, with a dimethylamino group at the third position. This structure imparts specific physicochemical properties that make it valuable in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2®-Dioleyloxy-3-dimethylamino-propane can be synthesized through a multi-step process involving the reaction of oleyl alcohol with epichlorohydrin to form 1,2-dioleyloxypropane. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of 1,2®-Dioleyloxy-3-dimethylamino-propane involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2®-Dioleyloxy-3-dimethylamino-propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1,2®-Dioleyloxy-3-dimethylamino-propane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the production of cosmetics and personal care products, where it acts as an emulsifier and stabilizer.
Mechanism of Action
The mechanism of action of 1,2®-Dioleyloxy-3-dimethylamino-propane involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in drug delivery, where it facilitates the transport of therapeutic agents across cell membranes. The molecular targets include phospholipids and membrane proteins, which are crucial for maintaining cell structure and function.
Comparison with Similar Compounds
1,2-Dioleyloxypropane: Lacks the dimethylamino group, making it less effective in certain applications.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: A phospholipid with similar amphiphilic properties but different biological activity.
1,2-Dioleoyl-3-trimethylammonium-propane: Contains a trimethylammonium group, which imparts different physicochemical properties.
Uniqueness: 1,2®-Dioleyloxy-3-dimethylamino-propane is unique due to its specific combination of oleyl groups and a dimethylamino group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
666234-78-2 |
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Molecular Formula |
C41H81NO2 |
Molecular Weight |
620.1 g/mol |
IUPAC Name |
(2R)-N,N-dimethyl-2,3-bis[(Z)-octadec-9-enoxy]propan-1-amine |
InChI |
InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3/b21-19-,22-20-/t41-/m1/s1 |
InChI Key |
GLGLUQVVDHRLQK-UNUIOPIBSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC[C@@H](CN(C)C)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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